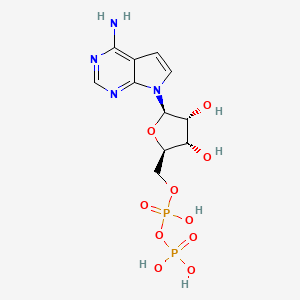
7-Deazaadenosine-5'-Diphosphate
Overview
Description
7-Deazaadenosine-5’-O-diphosphate is a modified nucleotide and metabolite of tubercidin . It is formed from tubercidin via phosphorylation, and is further phosphorylated to the active metabolite 7-deazaadenosine-5’-O-triphosphate . It is an analogue of adenosine-5’-O-diphosphate (ADP) in which the nitrogen atom in position 7 of the adenine nucleobase has been replaced by carbon and hydrogen .
Synthesis Analysis
C-modified 7-deazaadenosines containing a diphenylacetylene moiety have been synthesized using cross-coupling approaches . The C-modified nucleosides exhibit remarkable fluorescence properties, including high quantum yields .Molecular Structure Analysis
The molecular formula of 7-Deazaadenosine-5’-Diphosphate is C11H16N4O10P2 . Its average mass is 426.213 Da and its monoisotopic mass is 426.034180 Da .Chemical Reactions Analysis
7-Deazaadenosine-5’-O-diphosphate is formed from tubercidin via phosphorylation, and is further phosphorylated to the active metabolite 7-deazaadenosine-5’-O-triphosphate .Physical And Chemical Properties Analysis
7-Deazaadenosine-5’-O-diphosphate has a density of 2.3±0.1 g/cm3, a boiling point of 853.6±75.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It also has a molar refractivity of 81.4±0.5 cm3, and a polar surface area of 239 Å2 .Scientific Research Applications
Antagonistic Properties and Enzymatic Stability
7-Deaza-8-bromo cyclic adenosine 5′-diphosphate ribose, synthesized from 7-deazaadenosine, serves as a potent antagonist at the cyclic ADP ribose receptor. It has shown enhanced chemical and enzymatic hydrolytic stability compared to its 8-bromo derivative, indicating its potential for use in biochemical research where stability is crucial (Bailey et al., 1997).
Antiproliferative Effects
A series of 7-aryl- and 7-hetaryl-7-deazaadenosines displayed significant antiproliferative effects against various hematological and solid tumor cell lines. These compounds have been observed to inhibit RNA synthesis and induce apoptosis, with some showing potential for in vivo use in leukemia models (Bourderioux et al., 2011).
Molecular Synthesis and Analysis
In the field of molecular synthesis, tubercidin (7-deazaadenosine) has been used to create various trinucleoside diphosphates. These compounds have applications in understanding nucleotide interactions and can be used in further biochemical research (Ikehara et al., 1966).
Inhibitory Actions on DNA and RNA Polymerases
Tubercidin triphosphate, a derivative of 7-deazaadenosine, has been found to be a potent inhibitor of various DNA-dependent DNA and RNA polymerases. Its incorporation into DNA and RNA makes it a significant subject of study in understanding the mechanisms of enzyme inhibition and nucleotide incorporation (Seibert et al., 1978).
Antiviral Activity
Some 7-deazaadenine ribonucleosides have shown potent antiviral activities against RNA viruses like Dengue, Zika, and SARS-CoV-2. Their mechanism involves inhibiting viral RNA-dependent RNA polymerases, making them valuable in virological research (Milisavljevič et al., 2021).
Intracellular Calcium Release Modulation
The 7-deaza analogues of cyclic ADP-carbocyclic-ribose, like 7-deaza-cADPcR, act as Ca(2+)-mobilizing agents. Their synthesis and study provide insights into intracellular signaling pathways, especially those related to calcium ions (Takano et al., 2015).
Fluorescent Properties in Nucleotides
Fluorescent nucleosides like 7-deazapurine riboside have been studied for their spectral and fluorescence properties, aiding in the understanding of nucleotide behavior under various conditions (Ward et al., 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAOCPROMQFJK-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175306 | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21080-53-5 | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
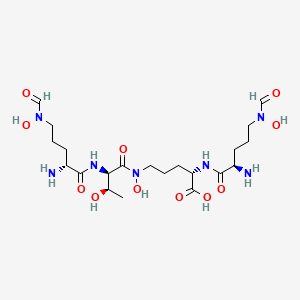
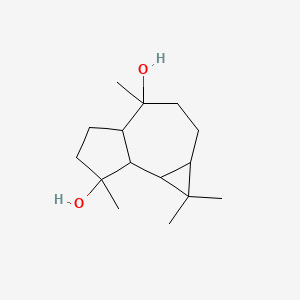
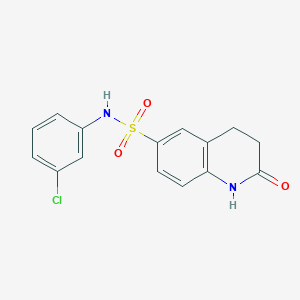
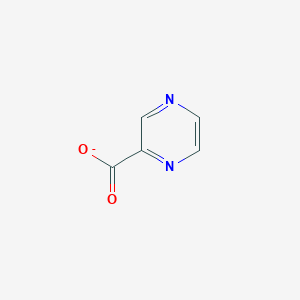

![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
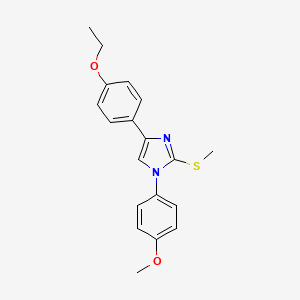
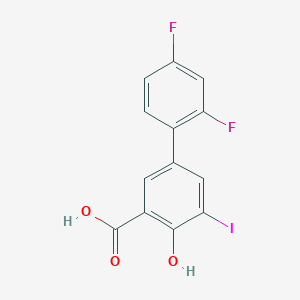
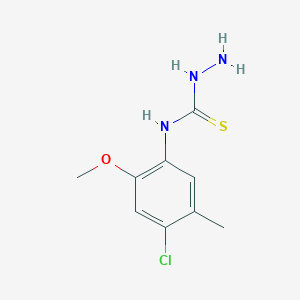
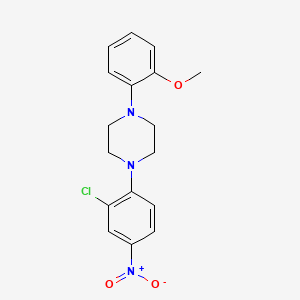
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
